1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound with a molecular formula of C10H9ClF3NO. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety. It is a solid at room temperature and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-(trifluoromethyl)benzaldehyde.
Reaction with Chloropropanone: The benzaldehyde derivative is reacted with chloropropanone under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: Similar structure but lacks the chloropropanone moiety.
4-Amino-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the chloropropanone moiety.
1-(4-Amino-3-(trifluoromethyl)phenyl)-2-propanone: Similar structure but with a different substitution pattern on the propanone moiety.
Uniqueness
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both the trifluoromethyl group and the chloropropanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its unique trifluoromethyl and chloropropanone functional groups, this compound exhibits properties that may influence various biochemical pathways, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C10H9ClF3NO
- Molecular Weight : 251.63 g/mol
- Key Functional Groups :
- Trifluoromethyl group enhances lipophilicity and cellular penetration.
- Amino group facilitates hydrogen bonding with target proteins.
- Chloropropanone moiety allows for nucleophilic attack, leading to covalent modifications of target molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in enzyme inhibition and receptor binding.
Enzyme Inhibition
The compound has shown potential in inhibiting various enzymes, which may lead to therapeutic applications. For instance:
- Human Deacetylase Sirtuin 2 (HDSirt2) : Inhibition of this enzyme is associated with cancer and neurodegenerative diseases.
- Carbonic Anhydrase (CA) : This enzyme is crucial in regulating pH and fluid balance, making it a target for diuretics and anti-glaucoma medications.
Receptor Binding
The binding affinity of this compound to specific receptors suggests its potential role in drug development:
- Serotonin Receptors : Preliminary studies indicate that similar compounds exhibit affinity for serotonin receptors, which are critical in mood regulation and anxiety disorders.
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds structurally related to this compound. Here are some notable findings:
The biological activity of this compound can be attributed to its structural features:
- The trifluoromethyl group increases lipophilicity, allowing better membrane penetration.
- The amino group enables hydrogen bonding with target proteins, potentially modulating their activity.
- The chloropropanone moiety can undergo nucleophilic attack, leading to covalent modifications that alter protein function.
Properties
Molecular Formula |
C10H9ClF3NO |
---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)6-2-3-8(15)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
XDZNCYWNXFZBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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